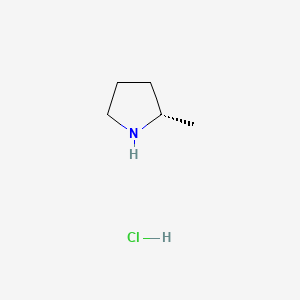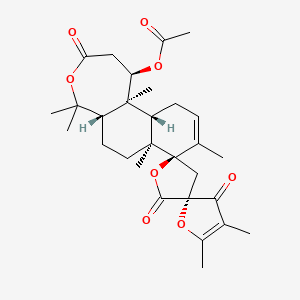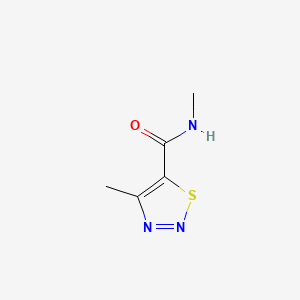![molecular formula C5H3N3S B573952 [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) CAS No. 174762-10-8](/img/structure/B573952.png)
[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with thionyl chloride and sodium azide, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) serves as a building block for the construction of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.
Industry: In the materials science industry, [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is used in the design of novel materials with specific electronic properties. It can be incorporated into polymers and other materials to enhance their conductivity and stability.
Mecanismo De Acción
The mechanism by which [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) exerts its effects involves interactions with various molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways.
Comparación Con Compuestos Similares
[1,2,4]Thiadiazole: Another heterocyclic compound with similar sulfur and nitrogen atoms but different ring structure.
Pyridine: A simpler nitrogen-containing heterocycle that serves as a precursor for many derivatives.
Thiazole: Contains both sulfur and nitrogen in a five-membered ring, similar to thiadiazole but with different properties.
Uniqueness: [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI) is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
By understanding the detailed properties and applications of [1,2,3]Thiadiazolo[5,4-c]pyridine(9CI), researchers can better exploit its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
thiadiazolo[5,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-2-6-3-5-4(1)7-8-9-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWLQCBSEZHTMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-3-methylnaphthalen-1-yl]-2-methylnaphthalen-1-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B573872.png)




![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N-{4-[4,4-bis(4-methylphenyl)buta-1,3-dien-1-yl]phenyl}-N-(4-methoxyphenyl)aniline](/img/structure/B573883.png)
![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-8-amine](/img/structure/B573884.png)

